An In-Depth Technical Guide to (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a specialized organic compound that stands at the intersection of two important chemical motifs: the versatile phenylboronic acid and the biologically relevant 2,4-dichlorobenzyl group. Phenylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and diverse reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have established them as critical building blocks for the construction of complex molecules, including many active pharmaceutical ingredients (APIs).[3][4] The boronic acid functional group, -B(OH)₂, endows these molecules with the unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors, drug delivery systems, and enzyme inhibitors.[1][5][6]
The incorporation of a 2,4-dichlorobenzyl ether moiety introduces a structural element frequently found in pharmacologically active compounds. The dichloro-substitution pattern on the benzyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, 2,4-dichlorobenzyl alcohol is a known antiseptic agent.[7][8][9] This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic strategies for (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid, offering insights for its utilization in research and drug development.
Chemical and Physical Properties
While specific experimental data for (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is not extensively reported in publicly available literature, its properties can be inferred from its structure and the well-characterized nature of its constituent functional groups.
| Property | Value/Information | Source |
| CAS Number | 1256355-73-3 | [10][11][12] |
| Molecular Formula | C₁₃H₁₁BCl₂O₃ | [10] |
| Molecular Weight | 296.94 g/mol | [10] |
| Appearance | Likely a white to off-white solid, typical for phenylboronic acids. | [13] |
| Melting Point | Not reported. Phenylboronic acid has a melting point of 216 °C.[13] The larger and more complex structure of the target molecule suggests a different, likely lower, melting point. | |
| Solubility | Expected to have low solubility in water and non-polar solvents like hexanes, but good solubility in polar organic solvents such as ethers, acetone, and methanol.[13][14] | |
| pKa | The pKa of a boronic acid is typically around 9.[1][15] Electron-withdrawing or -donating substituents on the phenyl ring can alter this value.[1][15] |
Chemical Structure:
Caption: Chemical structure of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid.
Synthesis and Chemical Reactivity
Synthesis: A plausible synthetic route to (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid would involve a two-step process:
-
Williamson Ether Synthesis: Reaction of 3-bromophenol with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form 1-bromo-3-((2,4-dichlorobenzyl)oxy)benzene.
-
Borylation: Conversion of the resulting aryl bromide to the boronic acid. This can be achieved via a lithium-halogen exchange followed by quenching with a borate ester (e.g., trimethyl borate) and subsequent hydrolysis, or through a palladium-catalyzed Miyaura borylation reaction with a diboron reagent.[3][16]
Chemical Reactivity: The reactivity of this molecule is dominated by the boronic acid group.
-
Suzuki-Miyaura Coupling: This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions, serving as a building block to introduce the 3-((2,4-dichlorobenzyl)oxy)phenyl moiety into more complex structures.[3][4][17][18] This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.
-
Esterification: Boronic acids readily undergo condensation reactions with diols to form cyclic boronate esters.[13] This reversible covalent interaction is pH-dependent and forms the basis for many of its applications in sensing and drug delivery.[5][6][15]
-
Oxidation: The carbon-boron bond is susceptible to oxidative cleavage, typically by reagents like hydrogen peroxide, to yield the corresponding phenol.[13]
Potential Mechanism of Action and Biological Targets
While no specific biological targets for (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid have been identified, its structure suggests several plausible mechanisms of action based on the extensive research into other boronic acid-containing molecules.
Enzyme Inhibition: Boronic acids are well-established as inhibitors of various enzymes, particularly serine proteases.[19][20][21][22] The boron atom can form a stable, reversible covalent bond with the hydroxyl group of a catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[19][21] This interaction can lead to potent and specific enzyme inhibition. The 2,4-dichlorobenzyl ether portion of the molecule would be expected to engage in hydrophobic and potentially halogen-bonding interactions within the enzyme's binding pocket, influencing both potency and selectivity.[23]
Caption: General mechanism of serine protease inhibition by a boronic acid.
Interaction with Glycans: The ability of boronic acids to bind to diols extends to the carbohydrate structures (glycans) present on the surface of cells.[5] Some cancer cells overexpress certain glycans, such as sialic acid.[5] Phenylboronic acid-containing molecules can selectively bind to these cell-surface glycans, a property that is being explored for targeted drug delivery and cancer cell imaging.[5][6] The 3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid could potentially be used as a targeting moiety for delivering cytotoxic agents or imaging probes to cancer cells.
Potential Applications in Research and Drug Development
Given its chemical nature, (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid can be envisioned as a versatile tool in several areas of scientific research.
As a Synthetic Building Block: The primary and most immediate application is in organic synthesis. Its use in Suzuki-Miyaura coupling allows for the efficient construction of complex biaryl structures that may be of interest in medicinal chemistry, agrochemistry, or materials science.[3][4][17][18]
As a Probe for Structure-Activity Relationship (SAR) Studies: In the development of new drugs, understanding how modifications to a lead compound affect its biological activity is crucial. This compound could be synthesized as part of a library of analogues to probe the importance of the substituent at the 3-position of the phenylboronic acid ring.[16][23][24] The bulky and hydrophobic 2,4-dichlorobenzyl ether group would provide valuable information on the steric and electronic requirements of a biological target's binding site.
As a Potential Therapeutic Agent: While speculative without direct biological data, the compound itself could be screened for various biological activities. Potential areas of interest include:
-
Anticancer Activity: Due to the potential for enzyme inhibition (e.g., proteasomes) and targeting of cancer cell glycans.[5][16]
-
Antibacterial Activity: Some halogenated phenylboronic acids have shown antibacterial and antibiofilm activity.[25]
-
Antiviral Activity: Boronic acids have been investigated as inhibitors of viral proteases.
Hypothetical Experimental Workflow for Biological Screening
A typical workflow to investigate the potential biological activity of (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid would involve a series of in vitro assays.
Caption: Hypothetical workflow for the biological evaluation of the target compound.
Conclusion
(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a molecule with significant untapped potential. While specific experimental data on this compound is limited, a thorough understanding of the chemistry of phenylboronic acids and the properties of the 2,4-dichlorobenzyl group allows for a robust extrapolation of its likely characteristics and applications. Its value as a synthetic intermediate is clear, and its potential as a biologically active agent, particularly as an enzyme inhibitor or a targeted probe, warrants further investigation. This guide provides a foundational understanding for researchers and drug development professionals to leverage the unique combination of functional groups within this molecule for the advancement of their scientific endeavors.
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